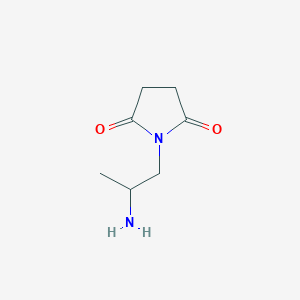

1-(2-Aminopropyl)pyrrolidine-2,5-dione

Description

Significance of Nitrogen Heterocycles in Synthetic Chemistry and Biological Studies

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com They are ubiquitous in nature and are fundamental to the structure of many biologically crucial molecules, including nucleic acids, vitamins, hormones, and antibiotics. nih.govijcaonline.org In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain a nitrogen heterocycle. mdpi.commsesupplies.com

The significance of these compounds in synthetic chemistry and biological studies stems from several key attributes:

Biological Activity : A vast number of nitrogen-containing heterocyclic compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. mdpi.comingentaconnect.com The nitrogen atoms can readily form hydrogen bonds with biological targets such as enzymes and receptors, which is a key factor in their therapeutic efficacy. nih.gov

Structural Diversity : The ability to modify nitrogen heterocycles allows for the creation of a wide range of derivatives with distinct chemical and physical properties. numberanalytics.com This structural versatility is invaluable in drug discovery for fine-tuning the activity, selectivity, and pharmacokinetic profiles of new drug candidates. nih.govnih.gov

Synthetic Versatility : Nitrogen heterocycles serve as essential building blocks and intermediates in organic synthesis. numberanalytics.com Their chemical reactivity allows them to participate in various reactions, enabling the construction of complex molecules. numberanalytics.com They are also utilized in materials science as components of conducting polymers and dyes. numberanalytics.com

The continuous exploration of nitrogen heterocycles is driven by the challenge of overcoming issues like antibiotic resistance, which necessitates the development of novel bioactive compounds.

The Pyrrolidine-2,5-dione Ring System as a Versatile Molecular Scaffold for Advanced Chemical Synthesis

The pyrrolidine-2,5-dione ring, also known as a succinimide (B58015) ring, is a prominent five-membered dicarboximide. This scaffold is a key structural motif in a multitude of compounds and is recognized for its broad applicability in medicinal chemistry and organic synthesis. nih.govresearchgate.net

The versatility of the pyrrolidine-2,5-dione system is demonstrated by its presence in compounds with a wide range of biological activities. For instance, ethosuximide, which features this ring, is an established antiepileptic drug. frontiersin.org Derivatives of pyrrolidine-2,5-dione have been investigated for their potential as antidepressant agents, acting as potent ligands for serotonin (B10506) receptors and transporters. nih.gov Furthermore, this scaffold has been incorporated into molecules designed as anti-inflammatory agents by targeting enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase. ebi.ac.uk

In the realm of synthetic chemistry, the pyrrolidine-2,5-dione core provides a robust platform for generating molecular diversity. researchgate.net Its structure can be readily modified at the nitrogen atom and the carbon atoms of the ring, allowing for the synthesis of extensive libraries of compounds for screening and development. ebi.ac.uktandfonline.com The synthesis of N-substituted pyrrolidine-2,5-diones is a common strategy to explore structure-activity relationships (SAR). ebi.ac.uktandfonline.com

Structural Characteristics and Conformational Aspects of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a five-membered, saturated nitrogen heterocycle. nih.govchemeurope.com Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms in the pyrrolidine ring give it a non-planar, three-dimensional structure. nih.govnih.gov This feature is highly advantageous in drug design as it allows for better exploration of the three-dimensional space of a protein's binding pocket. nih.gov

A key structural characteristic of the pyrrolidine ring is its conformational flexibility, often described as "pseudorotation". nih.govnih.gov The ring is not static but exists in a continuous series of puckered conformations, most notably the "envelope" and "twist" forms. In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. The puckering of the ring can be influenced by the nature and stereochemistry of substituents on the ring. acs.orgnih.gov

For instance, in proline, an amino acid containing a pyrrolidine ring, the ring puckering is described as Cγ-exo (down) or Cγ-endo (up). acs.org The preference for one pucker over the other can be controlled by placing substituents at the C4 position. acs.orgacs.org This conformational control is crucial as the spatial orientation of substituents can significantly impact the biological activity of a molecule by affecting how it binds to its target protein. nih.govnih.gov The nitrogen atom in the pyrrolidine ring also confers basicity and serves as a primary point for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov

Data Tables

Table 1: Biological Activities of Nitrogen Heterocycles

| Biological Activity | Examples of Nitrogen Heterocycle Classes | Reference |

|---|---|---|

| Anticancer | Quinolines, Indoles, Pyrimidines | mdpi.comresearchgate.net |

| Antimicrobial | Imidazoles, Triazoles, Quinolines | mdpi.com |

| Antiviral | Triazoles, Pyrimidines | numberanalytics.com |

| Anti-inflammatory | Pyrrolidines, Pyridines | mdpi.comnih.gov |

Table 2: Properties of the Pyrrolidine Ring System

| Property | Description | Reference |

|---|---|---|

| Structure | Five-membered saturated ring with one nitrogen atom. | nih.govchemeurope.com |

| Hybridization | sp³ hybridized carbon and nitrogen atoms. | chemicalbook.com |

| Conformation | Non-planar, exists in puckered "envelope" and "twist" conformations. Undergoes pseudorotation. | nih.govnih.gov |

| Stereochemistry | Presence of chiral centers contributes to stereoisomerism, which can lead to different biological profiles. | nih.govnih.gov |

| Reactivity | The nitrogen atom is nucleophilic and basic, allowing for N-substitution. | nih.govchemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1-(2-aminopropyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C7H12N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h5H,2-4,8H2,1H3 |

InChI Key |

OCNUCVCYTBPNDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C(=O)CCC1=O)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 2 Aminopropyl Pyrrolidine 2,5 Dione and Its Analogs

Chemical Transformations at the N-Aminoalkyl Side Chain

The primary amine on the N-aminoalkyl side chain of 1-(2-aminopropyl)pyrrolidine-2,5-dione is a key site for chemical modification. This functional group readily undergoes reactions typical of primary amines, allowing for the attachment of various substituents and the extension of the molecule's structure.

One common transformation is the formation of Schiff bases through condensation with aldehydes. For instance, the analog 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253) reacts with salicylaldehyde (B1680747) to yield the corresponding Schiff base ligand, 1-[2-(2-hydroxybenzylideneamino)ethyl]pyrrolidine-2,5-dione. researchgate.net This reaction highlights the nucleophilic character of the side-chain amine and its ability to form new carbon-nitrogen double bonds.

Beyond Schiff base formation, the amino group is a target for acylation and alkylation reactions. Acylation can be achieved using acyl chlorides or anhydrides to introduce amide functionalities. google.com Similarly, alkylation with alkyl halides can introduce new alkyl groups. google.com These reactions are fundamental in medicinal chemistry for modifying a compound's properties. In the broader context of amine-containing structures, such as aminoalkylindoles, polar side chains including alcohols and oxazolidinones have been successfully incorporated, whereas attempts to add amide or acid groups have sometimes resulted in less active compounds. nih.gov

The reactivity of the side chain amine also allows for its participation in ring-opening reactions of the succinimide (B58015) ring itself, particularly under specific conditions. Intramolecular reactions where a tethered amino group attacks one of the carbonyls of the succinimide ring can lead to the formation of new heterocyclic systems. clockss.org

Chemical Reactions Involving the Pyrrolidine-2,5-dione Ring System

The pyrrolidine-2,5-dione ring, also known as the succinimide ring, possesses its own distinct reactivity, primarily centered around the active methylene (B1212753) groups and the two carbonyl carbons. The activating effect of the adjacent carbonyl groups makes the ring susceptible to both condensation reactions at the C3 and C4 positions and to nucleophilic attack leading to ring-opening. clockss.orgresearchgate.net

The stability of the succinimide ring itself can be a point of consideration. While generally stable, the ring can undergo hydrolysis, particularly at basic pH and elevated temperatures. nih.gov This ring-opening can be reversible, with studies showing that a hydrolyzed succinimide ring can close again under certain conditions, an important factor in fields like antibody-drug conjugates where linker stability is crucial. rsc.orgnih.gov

Condensation Reactions at Ring Positions

The hydrogen atoms at the 3- and 4-positions of the pyrrolidine-2,5-dione ring are acidic and can be removed by a base, creating nucleophilic centers for condensation reactions. A notable example involves the condensation of a 1-aryl-pyrrolidine-2,5-dione with aromatic aldehydes. For instance, 1-(3-chlorophenyl)-pyrrolidine-2,5-dione condenses with p-hydroxy benzaldehyde (B42025) in the presence of acetic acid to furnish 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione. ijapbc.com This reaction effectively attaches two benzylidene moieties to the core ring structure.

Similarly, 4-arylmethylenepyrrolidine-2,3-diones, which are isomers of the 2,5-dione system, are known to condense with reagents like ethyl β-aminocrotonoate, leading to adducts that can be further processed into fused ring systems. rsc.org

Cyclization Reactions to Form Fused Heterocyclic Systems

The pyrrolidine-2,5-dione scaffold is a valuable precursor for synthesizing fused heterocyclic systems. The carbonyl groups and the adjacent active methylene positions provide reactive sites for cyclization reactions with various reagents.

A common strategy involves reacting a derivative formed from a condensation reaction with a binucleophilic reagent. For example, the 3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione derivative mentioned previously can undergo cyclization with reagents like hydrazine (B178648) hydrate, hydroxylamine (B1172632) hydrochloride, or semicarbazide (B1199961) to form fused pyrazole (B372694) and isoxazole (B147169) systems. ijapbc.com Reductive cyclization is another pathway; o-nitrobenzylidenepyrrolidine-2,3-diones can be reduced to form fused pyrrolo[3,4-b]quinolines. rsc.org These reactions demonstrate how the pyrrolidine-dione core can be elaborated into more complex, polycyclic structures.

The table below summarizes representative cyclization reactions to form fused systems.

| Starting Pyrrolidine-dione Derivative | Reagent | Resulting Fused System | Reference |

| 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione | Hydrazine Hydrate | Fused Pyrazole System | ijapbc.com |

| 1-(3-chlorophenyl)-3,4-bis-(4-hydroxy-benzylidene)-pyrrolidine-2,5-dione | Hydroxylamine Hydrochloride | Fused Isoxazole System | ijapbc.com |

| 4-(o-nitrobenzylidene)pyrrolidine-2,3-dione | Reductive Conditions | Pyrrolo[3,4-b]quinoline | rsc.org |

Ring Closure Reactions with Diversified Reagents

The reactivity of the pyrrolidine-2,5-dione ring can be harnessed in more complex ring-closure reactions involving multiple components. These reactions often lead to the formation of spiro or intricately fused structures.

An example is the reaction of 1-(3-chlorophenyl)-pyrrolidine-2,5-dione with substituted aromatic aldehydes and malononitrile (B47326) in the presence of piperidine. ijapbc.com This multi-component reaction proceeds via a ring closure to furnish complex azo-fluorene derivatives. ijapbc.com Another approach to building upon the core involves the Stetter reaction, where N-substituted itaconimides (isomers of succinimides) react with aromatic aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst to yield succinimide derivatives featuring 1,4- and 1,5-dicarbonyl structures. researchgate.netacs.org

Strategies for the Formation of Hybrid Compounds Featuring the Pyrrolidine-2,5-dione Core

A prominent strategy in modern drug design is the creation of hybrid compounds, where two or more pharmacophores are combined into a single molecule to achieve a broader spectrum of activity or to target multiple biological pathways. nih.gov The pyrrolidine-2,5-dione scaffold is an attractive framework for this approach due to its established biological relevance, particularly in the development of anticonvulsant agents. nih.govnih.gov

The core concept involves using the pyrrolidine-2,5-dione structure as a central anchor and attaching chemical moieties from other clinically relevant drugs. nih.gov This hybridization aims to produce multifunctional ligands that can interact with multiple targets involved in complex diseases like epilepsy. nih.gov For example, new hybrid anticonvulsants have been developed by incorporating chemical fragments of known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide (B1674222) onto the pyrrolidine-2,5-dione frame. nih.gov The resulting hybrid molecules have shown a wider spectrum of protection and a better safety profile in preclinical models compared to the individual parent drugs. nih.gov

This modular approach allows for systematic exploration of structure-activity relationships. By varying the nature of the attached pharmacophore and the linker connecting it to the pyrrolidine-2,5-dione core, chemists can fine-tune the pharmacological profile of the resulting hybrid compound.

Mechanistic Studies and Structure Activity Relationships Sar of Pyrrolidine 2,5 Dione Derivatives in Biochemical Contexts

Elucidation of Molecular Mechanisms of Action

The diverse pharmacological profiles of pyrrolidine-2,5-dione derivatives stem from their ability to interact with multiple biological targets, including receptors, ion channels, enzymes, and transporters.

The interaction of pyrrolidine-2,5-dione derivatives with receptors is a key aspect of their mechanism of action. Docking simulations and molecular modeling studies have provided significant insights into these ligand-receptor interactions. For instance, in the context of G-Protein Coupled Receptors (GPCRs), specific amino acid residues are critical for binding and inducing a biological response. Studies on the 5-HT2B receptor have identified residues such as Leu209 in the extracellular loop 2 (ECL2) and Leu362 as being directly involved in the biased signaling prompted by different ligands. nih.gov

In dopamine (B1211576) D2 and D3 receptors, hydrogen bonds between the protonated nitrogen in the pyrrolidine (B122466) ring of the ligand and the amino acid residue ASP110 are crucial for binding affinity. nih.gov Similarly, docking studies of potent cyclooxygenase-2 (COX-2) inhibitors have shown that these derivatives form significant interactions with amino acid residues located in a secondary pocket of the COX-2 enzyme, which contributes to their selectivity. ebi.ac.uk The binding of hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives to tyrosinase has also been confirmed through simulations, indicating strong interactions with the enzyme's residues. rsc.org

A primary mechanism of action for many biologically active pyrrolidine-2,5-dione derivatives is the modulation of ion channels. unil.ch In vitro ligand binding studies have identified the influence on neuronal voltage-sensitive sodium (NaV) channels and L-type calcium channels as the most probable molecular mechanism for the anticonvulsant and antinociceptive effects of certain hybrid compounds. nih.gov The generation and propagation of action potentials in excitable cells like neurons are critically dependent on these voltage-gated sodium channels. uq.edu.au

Research has led to the development of novel series of pyrrolidine derivatives that act as potent blockers of neuronal Na+ channels. nih.gov One such compound, designated 5e, was identified as a potent Na+ channel blocker with low inhibitory effects on hERG channels, demonstrating significant neuroprotective activity in models of ischemic stroke. nih.gov Further studies using patch-clamp techniques have confirmed the influence of these derivatives on fast voltage-gated sodium channels. researchgate.net

Pyrrolidine-2,5-dione derivatives are recognized as potent inhibitors of various enzymes. The succinimide (B58015) core is a versatile starting point for creating inhibitors for a range of therapeutic targets.

Detailed research has demonstrated their efficacy in several enzymatic pathways:

Cyclooxygenase (COX) and Lipoxygenase (LOX): Certain derivatives have been developed as dual inhibitors of COX-1/COX-2 and 5-LOX, which is a rational approach for creating effective anti-inflammatory agents. ebi.ac.uknih.gov Some compounds exhibit preferential affinity for COX-2, with IC50 values in the submicromolar to nanomolar range. nih.gov

Tyrosinase: Hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives have been identified as new potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. rsc.org One compound, HMP, showed competitive inhibition of mushroom tyrosinase with an IC50 value of 2.23 ± 0.44 μM. rsc.org

Aromatase: Molecular modeling studies have explored non-steroidal pyrrolidine-2,5-dione-based compounds as reversible inhibitors of the aromatase (AR) enzyme. nih.gov These studies suggest that after an initial binding of the phenylamine nitrogen to the Fe3+ heme of the cytochrome P-450, the inhibitor occupies the region of the active site that normally binds to the steroid substrate. nih.gov

Indoleamine 2,3-dioxygenase-1 (IDO1): Derivatives of pyrrolidine-2,5-dione are being investigated as inhibitors of IDO1, a heme-containing enzyme that is a therapeutic target in cancer treatment. google.com

Carbonic Anhydrase (CA): 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives have been shown to strongly inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are implicated in diseases like glaucoma and epilepsy. researchgate.net

| Enzyme Target | Derivative Type | Key Findings | Reference |

|---|---|---|---|

| COX-2 / 5-LOX | N-(benzyl(4-methoxyphenyl)amino) derivatives | Preferential COX-2 inhibition (IC50: 0.051 ± 0.001 μM for most active compound). | nih.gov |

| Tyrosinase | Hydroxybenzylidenyl pyrrolidine-2,5-dione (HMP) | Competitive inhibitor with an IC50 of 2.23 ± 0.44 μM. | rsc.org |

| Aromatase (AR) | 1-substituted-3-[2'(4"-aminophenyl) alkyl] derivatives | Reversible inhibition via binding to the cytochrome P-450 active site. | nih.gov |

| IDO1 | General pyrrolidine-2,5-dione derivatives | Identified as inhibitors for cancer therapy. | google.com |

| Carbonic Anhydrase (hCA I, hCA II) | 3-chloro-N-aryl pyrrolidine-2,5-diones | Potent inhibition with Ki values in the low nanomolar range. | researchgate.net |

The pyrrolidine scaffold is also utilized to design inhibitors of neurotransmitter transporters. Specifically, derivatives of pyrrolidine have been evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. nih.gov Studies on 4-hydroxypyrrolidine-2-acetic acid derivatives showed a significant decrease in inhibitory potency at both GAT-1 and GAT-3 compared to the corresponding 4-unsubstituted compounds. nih.gov This indicates that substitution at this position is a critical determinant of activity at these transporters.

Structure-Activity Relationship (SAR) Analysis of Pyrrolidine-2,5-dione Derivatives

The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on the nature and position of substituents on the core ring structure. nih.govresearchgate.netnih.gov SAR analysis is therefore essential for optimizing the potency and selectivity of these compounds. bohrium.comnih.gov

Systematic modifications of the pyrrolidine-2,5-dione scaffold have yielded crucial insights into the relationship between chemical structure and biological function. nih.gov

Anticonvulsant Activity: The anticonvulsant profile is strongly affected by substituents at the 3-position of the pyrrolidine-2,5-dione ring. nih.gov

Derivatives with 3-benzhydryl and 3-isopropyl groups showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov

3-methyl and unsubstituted (at C-3) derivatives were more active in the maximal electroshock (MES) test. nih.gov

A non-aromatic substituent like a sec-butyl group at position 3, combined with a 3-trifluoromethylphenylpiperazine fragment, was found to positively influence anticonvulsant activity. nih.gov

Anti-inflammatory Activity (COX Inhibition): For dual COX/LOX inhibitors, a disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino moiety was found to mimic the diaryl pattern of traditional selective COX-2 inhibitors, leading to high potency. nih.gov

GABA Transporter Inhibition: The stereochemistry of the pyrrolidine ring is critical for transporter inhibition. For 4-hydroxypyrrolidine-2-acetic acid derivatives, a (2S)-configuration at the C-2 position is indicated as crucial for potent inhibition of GAT-1, while a (4R)-configuration at the C-4 position is important for potent inhibition of GAT-3. nih.gov

Antioxidant and Antibacterial Activity: Studies on enantiopure spiro-fused heterocycles derived from N-substituted maleimides revealed that structurally different side chains significantly interfere with their biological properties, influencing both antioxidant and antibacterial potential. nih.gov

| Biological Target/Activity | Substitution Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|---|

| Anticonvulsant (scPTZ) | C-3 | Benzhydryl, Isopropyl | Increased activity. | nih.gov |

| Anticonvulsant (MES) | C-3 | Methyl, Unsubstituted | Increased activity. | nih.gov |

| COX-2 Inhibition | N-position | N-(benzyl(4-methoxyphenyl)amino) moiety | High potency and selectivity. | nih.gov |

| GAT-1 Inhibition | C-2 | (2S)-configuration | Crucial for potent inhibition. | nih.gov |

| GAT-3 Inhibition | C-4 | (4R)-configuration | Crucial for potent inhibition. | nih.gov |

Impact of Stereochemistry and Spatial Orientation on Binding Modes

The three-dimensional arrangement of substituents on the pyrrolidine-2,5-dione core is a critical determinant of biological activity. The stereochemistry of the pyrrolidine ring and its substituents dictates the molecule's ability to fit into the binding sites of target proteins, thereby influencing its efficacy and selectivity.

Studies on chiral pyrrolidine-2,5-diones derived from natural products have underscored the importance of absolute configuration in their pharmacological profiles. nih.gov For instance, the synthesis of enantiopure N-substituted pyrrolidin-2,5-dione derivatives through 1,3-dipolar cycloaddition has demonstrated that different stereoisomers can exhibit varying levels of antioxidant and antibacterial activities. nih.gov This variance is attributed to the specific spatial orientation of the substituents, which affects their interaction with the active sites of biological targets. nih.gov

In the context of anticonvulsant activity, research on 3-substituted pyrrolidine-2,5-dione derivatives has shown that the stereochemistry at the C-3 position significantly impacts their protective effects in various seizure models. nih.gov For example, in a series of N-benzyl-4-(aryl)pyrrolidine-2,5-diones, the introduction of a chiral center at the benzylic position led to stereoisomers with different anticonvulsant potencies. This highlights that the precise spatial arrangement of the aryl group in relation to the pyrrolidine-2,5-dione core is crucial for optimal interaction with neuronal targets, such as voltage-gated sodium channels. nih.gov

Furthermore, in the development of inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6')-Ib], a bacterial resistance enzyme, the stereochemistry of substituents on a pyrrolidine pentamine scaffold was found to have a profound effect on inhibitory properties. nih.gov While truncations to the molecular scaffold resulted in a loss of activity, modifications to the stereochemistry of functional groups led to varied effects on the inhibitory potential, demonstrating that a specific three-dimensional conformation is necessary for effective binding to the enzyme's active site. nih.gov

These findings collectively suggest that for 1-(2-aminopropyl)pyrrolidine-2,5-dione, the stereochemistry at the chiral center of the 2-aminopropyl side chain would likely play a pivotal role in its biological activity. The (R)- and (S)-enantiomers would be expected to exhibit different binding affinities and efficacies towards their respective biological targets.

Table 1: Impact of Stereochemistry on the Biological Activity of Pyrrolidine-2,5-dione Derivatives

| Compound Series | Biological Activity | Key Finding | Reference |

| N-substituted chiral pyrrolidin-2,5-diones | Antioxidant, Antibacterial | Enantiopure compounds showed different activity levels, highlighting the importance of stereochemistry. | nih.gov |

| 3-Substituted pyrrolidine-2,5-diones | Anticonvulsant | The stereoconfiguration at the C-3 position significantly influenced anticonvulsant potency. | nih.gov |

| Pyrrolidine pentamine derivatives | AAC(6')-Ib Inhibition | Modifications in stereochemistry had varied but significant effects on inhibitory properties against the bacterial enzyme. | nih.gov |

| Chiral pyrrolidine-2,5-diones from natural products | Various Pharmacological Activities | The absolute configuration of the chiral centers was crucial for the observed biological effects. | nih.gov |

Identification and Role of Specific Pharmacophores and Key Molecular Interactions

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For pyrrolidine-2,5-dione derivatives, the core heterocycle itself, with its two carbonyl groups, often acts as a key component of the pharmacophore, primarily through hydrogen bonding interactions. nih.gov

In the context of anticonvulsant activity, the pyrrolidine-2,5-dione ring is a well-established pharmacophore. nih.govnih.gov Structure-activity relationship studies have identified several key features for potent activity:

The Pyrrolidine-2,5-dione Moiety: The imide group (–CO–NH–CO–) is crucial. The two carbonyl groups can act as hydrogen bond acceptors, interacting with complementary residues in the binding sites of targets like voltage-gated sodium or calcium channels. nih.gov

N-Substitution: The substituent on the nitrogen atom significantly modulates activity. Often, an aromatic ring, such as a phenyl group, is favored. The nature and substitution pattern on this aromatic ring can fine-tune the electronic and lipophilic properties of the molecule, affecting its binding affinity and pharmacokinetic profile. researchgate.net

C-3 Substitution: A bulky, lipophilic group at the 3-position of the pyrrolidine ring is often associated with enhanced anticonvulsant activity. nih.gov

For anti-inflammatory applications, particularly as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, specific pharmacophoric elements have been identified. nih.gov In one study, a disubstitution pattern with an N-(benzyl(4-methoxyphenyl)amino) moiety was found to mimic the diaryl pharmacophore of traditional COX-2 inhibitors. nih.gov Docking simulations revealed that selective COX-2 inhibitors from this class of compounds form significant interactions with amino acid residues in the secondary pocket of the COX-2 enzyme. ebi.ac.uk

In the inhibition of tyrosinase, a key enzyme in melanin synthesis, hydroxybenzylidenyl pyrrolidine-2,5-dione derivatives have shown promise. rsc.org Kinetic analysis of the most potent compound, HMP, revealed it to be a competitive inhibitor. rsc.org Docking simulations suggested that HMP strongly interacts with residues in the tyrosinase active site, indicating that the specific arrangement of the hydroxybenzylidenyl and pyrrolidine-2,5-dione moieties is critical for high-affinity binding. rsc.org

Furthermore, research on pyrrolidine-2,5-dione derivatives as cholesterol absorption inhibitors targeting the Niemann-Pick C1-like1 protein has highlighted the importance of a sulfonamide group in the side chain. nih.gov

These examples demonstrate that the pyrrolidine-2,5-dione core is a versatile scaffold upon which various pharmacophoric groups can be appended to achieve specific biological activities. The key molecular interactions often involve hydrogen bonds from the carbonyl groups and hydrophobic interactions from the substituents. For this compound, the primary amine of the propyl side chain would introduce a key hydrogen bond donor and a potential site for ionic interactions, significantly influencing its binding to target proteins.

Table 2: Key Pharmacophoric Features and Molecular Interactions of Pyrrolidine-2,5-dione Derivatives

| Biological Target/Activity | Key Pharmacophoric Features | Important Molecular Interactions | Reference(s) |

| Anticonvulsant (Voltage-gated ion channels) | Pyrrolidine-2,5-dione ring, N-aromatic substituent, C-3 lipophilic group | Hydrogen bonding (carbonyls), Hydrophobic interactions | nih.govnih.gov |

| Anti-inflammatory (COX-2/5-LOX) | N-(diaryl)amino moiety | Interactions with secondary pocket of COX-2 | nih.govebi.ac.uk |

| Tyrosinase Inhibition | Hydroxybenzylidenyl group | Strong interactions with active site residues | rsc.org |

| Cholesterol Absorption Inhibition (NPC1L1) | Sulfonamide group in side chain | Not specified in detail | nih.gov |

| Antifungal | Intact -NCO group, Benzene moiety | Specific distances between substituents and the nitrogen atom | researchgate.net |

Computational Chemistry and Molecular Modeling of Pyrrolidine 2,5 Dione Systems

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structure-activity relationships (SAR) of potential drug candidates.

Molecular docking simulations are widely employed to predict how pyrrolidine-2,5-dione derivatives orient themselves within the active site of a biological target. The process involves preparing the 3D structures of both the ligand and the target protein. For instance, in studies targeting the Cyclin-Dependent Kinase 5 (Cdk5)/p25 complex, implicated in Alzheimer's pathology, the crystal structure of human Cdk5/p25 is obtained from the Protein Data Bank (PDB). nih.gov Unwanted molecules are removed, and hydrogen atoms are added to prepare the protein for docking. nih.gov The binding site is then defined, often as a sphere around a known inhibitor within the crystal structure. nih.gov

Software packages like GOLD (Genetic Optimization for Ligand Docking) or AutoDock Vina are used to perform the docking calculations. nih.govresearchgate.net These programs explore a vast conformational space for the ligand, allowing it full flexibility, while the protein is often kept rigid or with partial flexibility in the active site. nih.gov The program then scores the different binding poses based on a scoring function, which estimates the binding affinity. For example, in a study identifying novel Cdk5/p25 inhibitors, drug-like molecules with a GoldScore greater than that of a reference compound were selected for further analysis. nih.gov Similarly, docking simulations have been instrumental in supporting the selectivity of N-substituted pyrrolidine-2,5-dione derivatives for cyclooxygenase-2 (COX-2) over COX-1. ebi.ac.uk These simulations help rationalize the observed biological activity by providing a plausible binding mode at the molecular level. nih.gov

Once a binding pose is predicted, a detailed analysis of the non-covalent interactions between the ligand and the target is performed. These interactions are critical for stabilizing the ligand-receptor complex. Key interactions for pyrrolidine-2,5-dione derivatives include:

Hydrogen Bonding: The pyrrolidine-2,5-dione scaffold contains hydrogen bond donors (the N-H group) and acceptors (the two carbonyl oxygens). Crystal structure analysis of the parent compound, pyrrolidine-2,5-dione, reveals that molecules in the crystal lattice are linked by N-H···O hydrogen bonds, forming inversion dimers. nih.govresearchgate.netnih.gov In docking studies, these groups frequently form hydrogen bonds with amino acid residues in the active site of the target protein. For instance, docking of pyrrolidine-2,5-dione derivatives into the COX-2 active site showed significant interactions with amino acid residues present in the additional secondary pocket of the COX-2 enzyme, which is absent in COX-1, thus explaining the selectivity. ebi.ac.uk

Pi-Pi Stacking and Other Interactions: When the pyrrolidine-2,5-dione core is substituted with aromatic or heteroaromatic rings, these substituents can engage in pi-pi stacking, hydrophobic, and van der Waals interactions with the protein. Computer docking simulations of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with the 5-HT1A receptor and serotonin (B10506) transporter (SERT) confirmed that these compounds are potent ligands, with their binding stabilized by such interactions within the receptor models. nih.gov Molecular dynamics simulations further explore the stability of these interactions over time in a simulated physiological environment. nih.gov

The table below summarizes findings from molecular docking studies on various pyrrolidine-2,5-dione derivatives.

| Derivative Family | Target Protein | Key Interactions Noted | Software/Method | Reference |

| Pyrrolidine-2,3-dione (B1313883) derivatives | Cdk5/p25 | Stable interactions in the ATP-binding site | GOLD v5.2.2 | nih.gov |

| N-substituted pyrrolidine-2,5-diones | COX-2 | Interactions with residues in the secondary pocket | Docking simulations | ebi.ac.uk |

| 1,3-disubstituted pyrrolidine-2,5-diones | Not specified | Used to support anticonvulsant activity | Not specified | nih.gov |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | 5-HT1A receptor, SERT | Confirmation of binding to receptor models | Computer docking simulations | nih.gov |

| NN-disubstituted pyrrolidine-2,5-diones | COX-2/5-LOX | Interactions with residues responsible for COX-2 selectivity | Docking simulations | nih.gov |

Electrostatic Potential Mapping and Analysis

Electrostatic potential (ESP) mapping is a computational method used to visualize the charge distribution of a molecule. The ESP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles) on the molecule's van der Waals surface.

For a molecule like 1-(2-Aminopropyl)pyrrolidine-2,5-dione, the ESP map would highlight specific features:

Negative Potential: Strong negative potential (typically colored red or orange) would be concentrated around the two carbonyl oxygen atoms, as they are highly electronegative and are the primary hydrogen bond acceptors.

Positive Potential: A region of positive potential (typically colored blue) would be located around the amine (NH2) group on the aminopropyl side chain and the imide (N-H) proton of the pyrrolidine-2,5-dione ring (if unsubstituted at the nitrogen). These sites are electron-deficient and act as hydrogen bond donors.

Neutral Regions: The alkyl portions of the molecule, such as the ethylene (B1197577) bridge and the propyl chain, would exhibit a more neutral potential (typically colored green).

Theoretical Studies on Conformational Preferences and Dynamics (e.g., Pseudorotation)

The five-membered pyrrolidine (B122466) ring is not planar. It adopts puckered conformations to relieve ring strain. This non-planarity is a key feature that contributes to the three-dimensional shape of molecules containing this scaffold. nih.gov

Theoretical studies, often using Density Functional Theory (DFT) calculations, are performed to investigate the conformational landscape of pyrrolidine-2,5-dione systems. beilstein-journals.orgnih.gov These studies can determine the relative energies of different conformations and the energy barriers for interconversion between them. For the pyrrolidine ring, the dynamic process of interconversion between its various puckered forms is known as "pseudorotation." nih.gov The ring can adopt "envelope" (where four atoms are coplanar) or "twist" (where no four atoms are coplanar) conformations. The specific substituents on the ring heavily influence which conformation is most stable.

For example, DFT calculations at the B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) level of theory have been used to study the tautomerism and stability of related pyrrolidone structures. beilstein-journals.org These calculations revealed that the energy difference between tautomers could be very small (e.g., 0.4 kcal·mol⁻¹ in an ethanol (B145695) solvent model), indicating that multiple forms can coexist in equilibrium. beilstein-journals.org Such theoretical investigations are vital for understanding the inherent flexibility of the pyrrolidine-2,5-dione ring and how its conformation might adapt upon binding to a receptor, a crucial aspect of its biological activity. nih.gov

Advanced Analytical Techniques for Comprehensive Characterization of Pyrrolidine 2,5 Dione Derivatives

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. usp.org This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For derivatives of pyrrolidine-2,5-dione, SC-XRD allows for the unambiguous confirmation of the substituent's position on the pyrrolidine (B122466) ring and its conformation in the solid state.

While specific crystallographic data for 1-(2-Aminopropyl)pyrrolidine-2,5-dione is not prominently available in the reviewed literature, the analysis of the parent compound, pyrrolidine-2,5-dione (also known as succinimide), offers a foundational reference. nih.govresearchgate.net Single crystals of pyrrolidine-2,5-dione suitable for X-ray diffraction have been obtained by recrystallization from acetone. nih.govresearchgate.net In its crystal structure, the non-hydrogen atoms are nearly coplanar, and molecules are linked into inversion dimers through N–H···O hydrogen bonds. nih.govresearchgate.net

The introduction of a substituent, such as the 2-aminopropyl group, at the N-1 position would be expected to significantly alter the crystal packing due to changes in steric hindrance and intermolecular hydrogen bonding possibilities introduced by the primary amine group. Analysis of other derivatives, such as 1-(3-Pyridyl)pyrrolidine-2,5-dione, reveals how different substituents influence the crystal packing, for instance, through weak C—H···π interactions. nih.gov The determination of the crystal structure of this compound would provide invaluable insights into its solid-state conformation and intermolecular interactions.

Below is a table summarizing the crystallographic data for the parent compound, pyrrolidine-2,5-dione, which serves as a benchmark for its derivatives. nih.govresearchgate.net

Table 1: Single-Crystal X-ray Diffraction Data for Pyrrolidine-2,5-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₅NO₂ |

| Molecular Weight | 99.09 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3661 (4) |

| b (Å) | 9.5504 (5) |

| c (Å) | 12.8501 (7) |

| Volume (ų) | 904.00 (8) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 135 |

**6.2. Spectroscopic Methods for Mechanistic and Structural Insights

Spectroscopic techniques are vital for probing the structural features and reaction pathways of organic molecules. For this compound, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be standard for structural confirmation, while more specialized techniques provide deeper mechanistic understanding.

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step of a reaction. wikipedia.org It involves measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen ¹H by deuterium (B1214612) ²H). libretexts.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

For a reaction involving the synthesis or transformation of this compound, KIE studies could provide critical evidence for a proposed mechanism. For instance, in a reaction where a C-H bond on the propyl chain is cleaved in the rate-determining step, a significant primary KIE (kH/kD > 2) would be expected. libretexts.orgepfl.ch Conversely, a secondary KIE (where the bond to the isotope is not broken) often provides information about changes in hybridization at a carbon atom adjacent to the reacting center. libretexts.orgnih.gov A study on the reaction of certain substrates with pyrrolidine bases reported small KIE values (kH/kD between 1.0 and 1.6), suggesting a mechanism where C-H bond cleavage is not the sole rate-determining event. rsc.org

Computational studies on the synthesis of other pyrrolidinedione derivatives have highlighted complex multi-step mechanisms involving additions and rearrangements, where KIE experiments could experimentally validate the calculated energy barriers for different steps. researchgate.netrsc.org

Table 2: Interpretation of Deuterium Kinetic Isotope Effects (kH/kD)

| Observed kH/kD Value | Interpretation |

|---|---|

| ~ 1 | C-H bond is not broken in or before the rate-determining step. |

| 0.7 - 1.5 (Inverse or small normal) | Secondary KIE; indicates a change in hybridization (e.g., sp² to sp³) or steric environment at the labeled position. wikipedia.orgnih.gov |

| 2 - 8 (Normal) | Primary KIE; C-H bond breaking occurs in the rate-determining step. libretexts.org |

Advanced Chromatographic Techniques for Purity Assessment and Compound Analysis

Chromatography is an essential analytical method for separating, identifying, and quantifying the components of a mixture. For this compound, advanced techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable for assessing its purity and analyzing reaction mixtures.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of polar organic compounds like pyrrolidine-2,5-dione derivatives. sielc.comsielc.com The separation is typically achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of water and a miscible organic solvent like acetonitrile. sielc.comsielc.com The inclusion of an acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), in the mobile phase can improve peak shape and resolution for amine-containing compounds like this compound by ensuring the analyte is in a consistent protonation state. sielc.comsielc.com

UPLC, which uses columns with smaller particle sizes (< 2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comsielc.com These chromatographic methods can be readily scaled up for preparative separation to isolate impurities or purify the final product. sielc.com

The table below outlines typical HPLC conditions used for the analysis of related pyrrolidine-2,5-dione compounds, which could serve as a starting point for developing a method for this compound. sielc.comsielc.com

Table 3: Example HPLC Conditions for Analysis of Pyrrolidine-2,5-dione Derivatives

| Parameter | Condition 1 (for a complex amino-derivative) sielc.com | Condition 2 (for a hydroxy-derivative) sielc.com |

|---|---|---|

| Technique | Reverse Phase HPLC | Reverse Phase HPLC |

| Column | Newcrom R1 | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV, Mass Spectrometry (MS) with Formic Acid | UV, Mass Spectrometry (MS) with Formic Acid |

| Application | Purity assessment, impurity isolation, pharmacokinetics | Purity assessment, impurity isolation, pharmacokinetics |

| Notes | Method is scalable for preparative separation. UPLC columns with 3 µm particles available for faster analysis. | UPLC columns with 3 µm particles available for faster analysis. |

Role of Pyrrolidine 2,5 Dione Scaffolds in Modern Organic Synthesis and Biochemical Probe Development

Versatility as Building Blocks for Complex Molecular Architectures

The pyrrolidine-2,5-dione scaffold is a fundamental building block for constructing a diverse array of more complex molecules. nih.gov Its chemical stability and predictable reactivity make it an ideal starting point for synthesizing compounds with a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net Synthetic chemists utilize the pyrrolidine-2,5-dione core to create intricate molecular frameworks through various synthetic strategies.

A common approach involves the cyclization of succinic acid derivatives with primary amines. For instance, the reaction of succinic acid with thionyl chloride to form the succinyl chloride intermediate, followed by reaction with an appropriate amine (like m-chloro aniline), yields N-substituted pyrrolidine-2,5-diones. ijapbc.com These N-substituted products can then undergo further modifications. Condensation reactions with aldehydes can introduce new functional groups and extend the molecular structure, leading to the formation of bis-heterocyclic systems and other complex derivatives. ijapbc.com

Another powerful strategy is the Michael addition of nucleophiles, such as ketones, to N-substituted maleimides. This method, often facilitated by an organocatalyst system, allows for the creation of various cycloalkyl, alkyl, and aryl carbonyl derivatives of the pyrrolidine-2,5-dione scaffold. ebi.ac.ukresearchgate.net These reactions demonstrate the scaffold's utility in generating molecular diversity from simple precursors. The structural complexity of the resulting molecules can be crucial for enhancing biological activity by optimizing interactions with target proteins. researchgate.net

The following table summarizes selected synthetic methods used to generate complex molecules from pyrrolidine-2,5-dione building blocks.

| Starting Material(s) | Reagents & Conditions | Product Type | Reference |

| Succinic acid, Aromatic amine | 1. Thionyl chloride (SOCl₂) 2. Benzene, reflux | N-Aryl pyrrolidine-2,5-dione | ijapbc.com |

| N-substituted maleimide (B117702), Ketones | OtBU-l-threonine, DBU, CHCl₃, room temp. | Alkyl/Aryl carbonyl pyrrolidine-2,5-dione derivatives | researchgate.net |

| Maleic anhydride (B1165640), Aromatic amines | 1. Ring opening 2. SOCl₂, reflux | 3-Chloro-N-aryl pyrrolidine-2,5-dione derivatives | researchgate.net |

Design and Development of Biochemical Probes for Molecular Target Elucidation

A biochemical probe is a small molecule designed to interact with a specific biological target, such as an enzyme or receptor, thereby helping to elucidate its function or validate it for therapeutic intervention. The pyrrolidine-2,5-dione scaffold is exceptionally well-suited for this purpose due to its adaptability for chemical modification, allowing for the systematic development of potent and selective ligands. mdpi.comfrontiersin.org

Researchers have successfully designed and synthesized libraries of pyrrolidine-2,5-dione derivatives to target a variety of proteins. For example, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and found to be potent ligands for the 5-HT1A receptor and the serotonin (B10506) transporter (SERT), both of which are important targets in the development of antidepressant agents. nih.gov Docking simulations confirmed that these compounds fit well into the binding sites of their respective targets, validating the rational design approach. nih.gov

In another study, the pyrrolidine-2,3-dione (B1313883) scaffold (a close relative) was identified as a novel inhibitor of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a key target for antibacterial therapies. nih.gov High-throughput screening of a focused chemical library led to the discovery of this scaffold, and subsequent chemical optimization revealed key structural features necessary for inhibition, such as a 3-hydroxyl group and a heteroaryl group attached to the nitrogen atom. nih.gov

The development of dual inhibitors for cyclooxygenases (COX) and lipoxygenase (LOX) represents another key application. By systematically modifying the substitution pattern of pyrrolidine-2,5-dione derivatives, researchers have created compounds with potent inhibitory activity against both enzymes, which are involved in inflammation. nih.gov These probes are invaluable for studying the roles of these enzymes in inflammatory pathways.

The table below presents examples of pyrrolidine-2,5-dione derivatives developed as biochemical probes and their corresponding biological targets and activities.

| Derivative Class | Biological Target(s) | Key Findings | Reference |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | 5-HT1A Receptor, SERT | Potent ligands with properties characteristic of 5-HT1A receptor agonists. | nih.gov |

| N-substituted pyrrolidine-2,5-diones | COX-1, COX-2, 5-LOX | Development of dual inhibitors with preferential COX-2 affinity in the submicromolar range. | ebi.ac.uknih.gov |

| Pyrrolidine-2,3-dione derivatives | P. aeruginosa PBP3 | Identification of a novel, non-β-lactam scaffold for antibacterial agents. | nih.gov |

Exploration of Chemical Space Through Rational Scaffold Modification

Exploring chemical space involves systematically synthesizing and testing new molecules to discover novel structures with desired properties. Rational scaffold modification, guided by structure-activity relationship (SAR) studies, is a powerful strategy for this exploration. The pyrrolidine-2,5-dione core is an ideal scaffold for such studies because its structure can be readily and systematically altered at multiple positions. nih.govnih.gov

SAR studies on pyrrolidine-2,5-dione derivatives have yielded significant insights into the structural requirements for various biological activities. For instance, in the development of anticonvulsant agents, research has shown that the type of substituent at the C-3 position of the pyrrolidine-2,5-dione ring, as well as the nature of the arylpiperazine fragment attached to the imide nitrogen via an acetamide (B32628) linker, strongly influences activity. nih.gov Specifically, a non-aromatic substituent like a sec-butyl group at C-3 combined with a 3-trifluoromethylphenylpiperazine moiety was found to positively affect anticonvulsant activity. nih.gov

Similarly, the pursuit of new anti-inflammatory agents has been advanced by the rational modification of this scaffold. Structural modifications of starting pyrrolidine-2,5-dione aldehyde derivatives led to the creation of two distinct families of compounds that act as dual inhibitors of COX and LOX enzymes. nih.gov The most active compounds featured a disubstitution pattern that mimicked the diaryl motif of traditional COX-2 inhibitors, demonstrating how rational design can lead to new therapeutic templates. nih.gov This approach not only optimizes activity against a primary target but can also be used to investigate off-target effects, as shown when sulfonamide-bearing derivatives were evaluated for carbonic anhydrase inhibition. nih.gov

This systematic modification and biological evaluation allow medicinal chemists to map the chemical space around the pyrrolidine-2,5-dione core, leading to the discovery of compounds with improved potency, selectivity, and novel mechanisms of action. ebi.ac.uk

Q & A

Q. What are the recommended synthetic routes for 1-(2-Aminopropyl)pyrrolidine-2,5-dione, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Michael addition. A validated approach involves reacting pyrrolidine-2,5-dione with 2-aminopropyl bromide in anhydrous DMF under reflux (80–90°C) for 12–24 hours. Purification via column chromatography (silica gel, 3:1 ethyl acetate/hexane) typically yields >85% purity. For higher purity (>98%), recrystallization in ethanol or acetonitrile is recommended.

Q. Table 1: Key Reaction Parameters

| Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Aminopropyl bromide | DMF, 80°C, 24h | 72 | 85 |

| Ethanol recrystallization | RT, 12h | 65 | 98 |

Reference: Synthesis of analogous pyrrolidine-2,5-dione derivatives using nucleophilic substitution .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Compare -NMR peaks (e.g., δ 2.8–3.2 ppm for pyrrolidine protons, δ 1.4–1.6 ppm for aminopropyl methyl groups).

- IR : Confirm carbonyl stretches at 1700–1750 cm.

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect [M+H] at m/z 185.1.

Reference: Structural validation of related compounds via NMR and MS .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via monthly HPLC analysis (5–10% acetonitrile gradient). Avoid aqueous buffers in experimental workflows.

Reference: Stability protocols for imide-containing compounds .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for derivatizing this compound?

Methodological Answer: Employ density functional theory (DFT) to model transition states and intermediates. For example, B3LYP/6-31G(d) simulations can predict regioselectivity in Michael additions or elimination pathways. Compare computed IR spectra with experimental data to validate mechanisms.

Q. Table 2: DFT Parameters for Mechanism Validation

| Functional/Basis Set | Energy Barrier (kcal/mol) | RMSD (IR) |

|---|---|---|

| B3LYP/6-31G(d) | 22.3 | 0.012 |

| M06-2X/def2-TZVP | 19.8 | 0.009 |

Reference: DFT study on pyrrolidine-2,5-dione to maleimide conversion .

Q. How should researchers design assays to evaluate the biological activity of this compound derivatives?

Methodological Answer: For enzyme inhibition studies (e.g., GABA transaminase):

Prepare test compounds in DMSO (≤0.1% final concentration).

Use fluorometric assays with NADH cofactor depletion as the readout.

Compare IC values against vigabatrin (reference standard).

Q. Table 3: Example IC Data for Analogous Compounds

| Compound | IC (µM) |

|---|---|

| Vigabatrin (control) | 5.2 |

| 1-(4-Acetylphenyl) derivative | 100.5 |

Q. What strategies address discrepancies between spectroscopic and crystallographic data for this compound?

Methodological Answer:

Perform single-crystal XRD to resolve tautomerism or stereochemical ambiguities.

Validate hydrogen bonding networks via Hirshfeld surface analysis.

Cross-reference NMR coupling constants with XRD bond lengths.

Reference: Crystal structure determination of chlorinated pyrrolidine-2,5-dione derivatives .

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

Methodological Answer: Use protecting groups (e.g., Boc for the aminopropyl moiety) to direct reactions to the pyrrolidine-dione ring. For example:

Protect the amine with BocO in THF.

Perform alkylation at the carbonyl oxygen using LDA and electrophiles.

Deprotect with TFA/CHCl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.